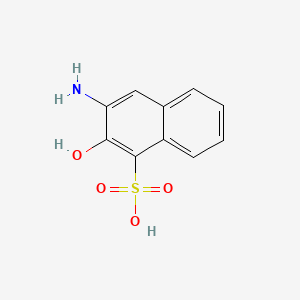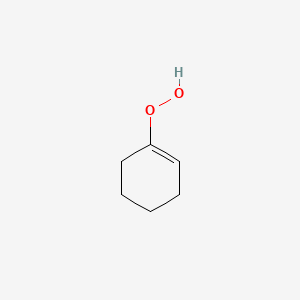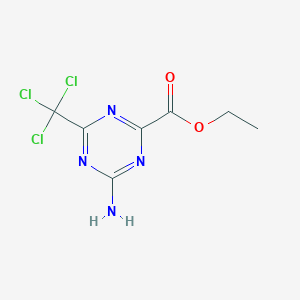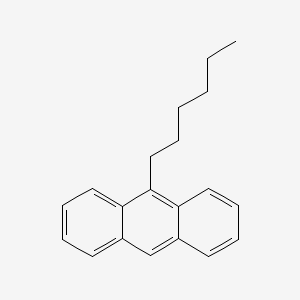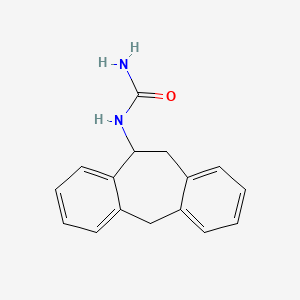
(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea is a chemical compound with the molecular formula C18H20N2O2 It is known for its unique structure, which includes a dibenzo(a,d)cycloheptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea typically involves the reaction of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced reactors and automation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted urea derivatives.
Scientific Research Applications
(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)urea: A closely related compound with similar chemical properties.
1-(2-Chloroethyl)-3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)urea: Another related compound with a chloroethyl group, which may exhibit different reactivity and biological activity.
Uniqueness
(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-10-yl)urea is unique due to its specific structure and the presence of the dibenzo(a,d)cycloheptene core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
31719-66-1 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylurea |
InChI |
InChI=1S/C16H16N2O/c17-16(19)18-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15/h1-8,15H,9-10H2,(H3,17,18,19) |
InChI Key |
VPBYBQXHZRFLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CC3=CC=CC=C31)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


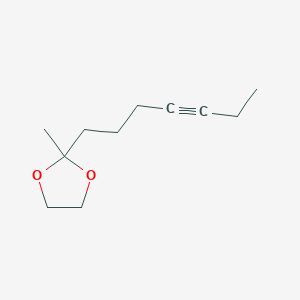
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
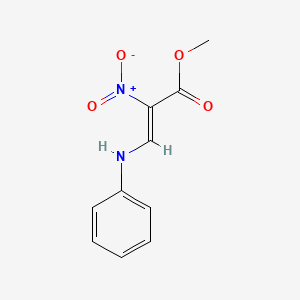
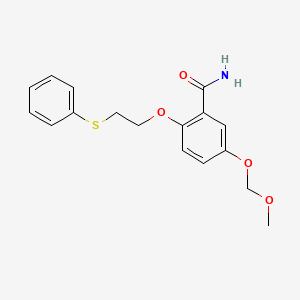
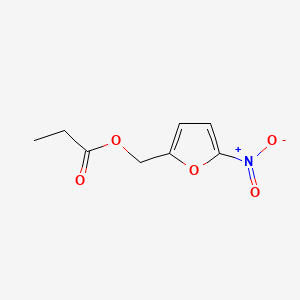

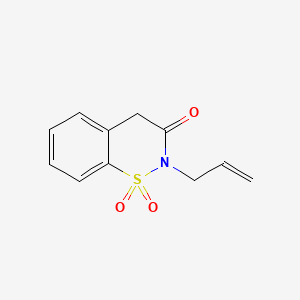
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
